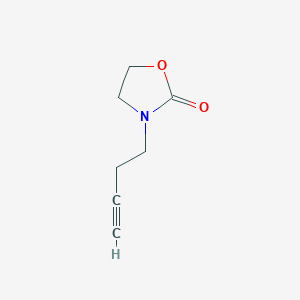

3-But-3-ynyl-1,3-oxazolidin-2-one

Description

Propriétés

IUPAC Name |

3-but-3-ynyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-3-4-8-5-6-10-7(8)9/h1H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLAZYLTMZVHST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469339 | |

| Record name | 3-but-3-ynyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864755-84-0 | |

| Record name | 3-but-3-ynyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(but-3-yn-1-yl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 3 but 3 Ynyl 1,3 Oxazolidin 2 One

Direct N-Alkylation Approaches to 3-Substituted Oxazolidin-2-ones

Direct N-alkylation of the 1,3-oxazolidin-2-one heterocycle is a primary and straightforward method for introducing the but-3-ynyl substituent. This approach involves the deprotonation of the nitrogen atom by a suitable base to form a nucleophilic amide anion, which then displaces a leaving group on an appropriate four-carbon electrophile.

The use of but-3-yn-1-yl tosylate as the alkylating agent is a common strategy. The tosylate group is an excellent leaving group, facilitating the nucleophilic substitution reaction. However, achieving high yields requires careful optimization of reaction parameters to favor the desired SN2 pathway. Key variables include the choice of base, solvent, and reaction temperature. Strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often used in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to ensure complete deprotonation of the oxazolidinone nitrogen.

Optimization studies focus on balancing reactivity with selectivity. For instance, while stronger bases can accelerate the reaction, they can also promote side reactions. The temperature is typically kept low initially (e.g., -78 °C to 0 °C) during deprotonation and then raised to facilitate the substitution.

Table 1: Optimization Parameters for N-Alkylation with Butynyl Tosylate

| Parameter | Variation | Rationale |

|---|---|---|

| Base | NaH, K₂CO₃, Et₃N | Strong, non-nucleophilic bases are preferred to generate the amide anion without competing in the alkylation. nih.gov |

| Solvent | THF, DMF, Acetonitrile | Aprotic solvents are required to prevent protonation of the amide anion and to effectively solvate the reactants. |

| Temperature | -78 °C to Room Temp | Low temperatures control the rate of deprotonation and can minimize side reactions; warming is needed for substitution. nih.gov |

| Leaving Group | Tosylate, Mesylate, Bromide | Tosylates and mesylates are excellent leaving groups, but halides like bromide are also effective and may be preferred in certain catalytic systems. acsgcipr.org |

This table is a representation of typical optimization parameters for N-alkylation reactions.

A significant challenge in the N-alkylation with 4-halobut-1-yne or but-3-yn-1-yl tosylate is the competitive E2 elimination reaction. The same base used to deprotonate the oxazolidinone can also abstract a proton from the carbon adjacent to the leaving group, leading to the formation of volatile buta-1,3-diene and consuming the starting material.

Several strategies can be employed to minimize this undesired elimination pathway:

Use of Milder Bases: Employing weaker bases such as potassium carbonate (K₂CO₃) can reduce the rate of elimination relative to alkylation, though it may require longer reaction times or higher temperatures. nih.gov

Temperature Control: Maintaining the lowest possible temperature that still allows for a reasonable rate of alkylation can significantly suppress the elimination reaction, which typically has a higher activation energy.

Lewis Acid Activation: The addition of a Lewis acid can activate the alkyl halide electrophile, making it more susceptible to nucleophilic attack and favoring the SN2 pathway over E2. This approach has been successful in challenging alkylations, such as those involving sterically hindered tertiary alkyl halides. nih.gov

Phase-transfer catalysis (PTC) offers a powerful and operationally simple alternative for conducting N-alkylation reactions. nih.gov This methodology uses a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), to transport the deprotonated oxazolidinone anion from a solid or aqueous phase into an organic phase where the alkylating agent resides. nih.govyoutube.com

The primary advantages of PTC include:

The use of inexpensive and safer inorganic bases like NaOH or K₂CO₃. acsgcipr.org

Avoidance of strictly anhydrous conditions and hazardous strong bases like NaH.

Often milder reaction conditions and simpler workup procedures. acsgcipr.org

The catalyst facilitates the reaction by forming an ion pair with the oxazolidinone anion, which has sufficient lipophilicity to dissolve in the organic solvent and react with the butynyl halide. youtube.com However, a notable consideration is the potential for catalyst "poisoning" by highly polarizable leaving groups, such as iodide and tosylate, which can pair too strongly with the catalyst and inhibit its turnover. acsgcipr.org In such cases, using an alkylating agent with a bromide or mesylate leaving group may lead to better results. acsgcipr.org

Multi-Component Reactions Incorporating Alkyne Moieties

Multi-component reactions (MCRs) provide an elegant and atom-economical route to complex molecules by combining three or more reactants in a single operation. For oxazolidinone synthesis, MCRs can construct the heterocyclic ring while simultaneously incorporating the desired alkyne functionality.

Copper catalysts are well-established for their ability to activate terminal alkynes and promote cyclization reactions. rsc.orgrsc.org In the context of oxazolidinone synthesis, copper-catalyzed carboxylative cyclization represents a convergent approach. These reactions can, for example, involve the coupling of aziridines with carbon dioxide. rsc.orgfrontiersin.org A proposed pathway involves the copper-catalyzed ring-opening of an aziridine (B145994), followed by the incorporation of CO₂ and subsequent intramolecular cyclization to yield the oxazolidinone ring. The alkyne moiety can be tethered to the aziridine precursor, allowing for its direct incorporation into the final product. The efficiency of this transformation is highly dependent on the choice of copper source, ligands, and reaction conditions.

Table 2: Components in Copper-Catalyzed Oxazolidinone Synthesis

| Component | Role | Example |

|---|---|---|

| Nitrogen Source | Forms the N1 and C2 of the oxazolidinone ring | Aziridines, Propargylic Amines |

| Carbonyl Source | Provides the C2 carbonyl carbon | Carbon Dioxide (CO₂) |

| Catalyst | Activates reactants and facilitates cyclization | CuI, Cu(OAc)₂ |

| Alkyne Source | Incorporated into the final structure | Alkyne-tethered aziridines or amines |

This table illustrates the roles of various components in a generalized copper-catalyzed multi-component reaction for oxazolidinone synthesis.

A highly efficient method for synthesizing oxazolidinones involves the silver-catalyzed incorporation of carbon dioxide into propargylic amines. elsevierpure.comelsevierpure.com This reaction proceeds under mild conditions and provides excellent yields of 5-methylene-1,3-oxazolidin-2-ones, which are isomers of the primary target compound and retain the valuable alkyne-related functionality in the form of an exocyclic double bond. organic-chemistry.org

The optimized catalytic system typically consists of a silver salt, such as silver acetate (B1210297) (AgOAc), in combination with an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org The reaction is believed to proceed through the formation of a carbamate (B1207046) intermediate, followed by silver-catalyzed activation of the alkyne, which triggers an intramolecular ring-closure. organic-chemistry.org A key advantage of this method is its high stereoselectivity, exclusively forming the Z-isomer of the exocyclic double bond, as confirmed by X-ray analysis. elsevierpure.comorganic-chemistry.org The reaction performs well in solvents like toluene (B28343) or DMSO, even under atmospheric pressure of CO₂, making it an attractive and sustainable synthetic route. organic-chemistry.org

Table 3: Silver-Catalyzed Synthesis of Oxazolidinones from Propargylic Amines

| Propargylic Amine Substrate | Catalyst/Base | Solvent | CO₂ Pressure | Yield | Citation |

|---|---|---|---|---|---|

| 1-(Phenylethynyl)cyclohexanamine | AgOAc / DBU | Toluene | 1.0 MPa | 95% | organic-chemistry.org |

Data sourced from Yoshida et al., Chem. Lett., 2009. organic-chemistry.org

Emerging Synthetic Routes for Oxazolidinone Frameworks with Alkyne Functionalities

Recent progress in synthetic methodology has opened new avenues for the creation of oxazolidinone scaffolds bearing alkyne groups. These methods often rely on powerful catalytic systems that can orchestrate complex bond-forming events with high precision.

Gold(I)-Catalyzed Rearrangements of N-Boc-Protected Alkynylamines

A highly efficient and mild method for synthesizing oxazolidinones involves the gold(I)-catalyzed intramolecular rearrangement of N-Boc-protected alkynylamines. acs.org This strategy leverages the unique ability of cationic gold(I) complexes to act as potent π-acids, activating the alkyne functionality toward nucleophilic attack.

The reaction converts various N-Boc-protected alkynylamines into the corresponding alkylidene 2-oxazolidinones. acs.org The process is notable for its speed and efficiency, often proceeding to completion in minutes under very mild conditions. A typical catalyst for this transformation is a cationic Au(I) complex, such as [Au(PPh₃)]SbF₆. acs.org The reaction generally requires a low catalyst loading, typically between 1-5 mol %. acs.org

The proposed mechanism initiates with the coordination of the gold(I) catalyst to the alkyne, which significantly increases its electrophilicity. This is followed by an intramolecular nucleophilic attack on the activated alkyne by the oxygen atom of the Boc-carbamate group. acs.org The resulting cyclization is followed by a fragmentation of the tert-butyl group and protonation to yield the final alkylidene 2-oxazolidinone (B127357) product in high yield. acs.org This methodology is versatile, tolerating a wide range of substitution patterns on the nitrogen atom and the alkyne terminus. acs.org

Table 1: Gold(I)-Catalyzed Cyclization of N-Boc-Alkynylamines This table summarizes representative results for the gold-catalyzed synthesis of alkylidene 2-oxazolidinones, demonstrating the efficiency and mild conditions of the methodology.

| Substrate (N-Boc-Alkynylamine) | Catalyst | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| N-Boc-N-benzyl-4-phenylbut-3-yn-1-amine | [Au(PPh₃)]SbF₆ (5 mol %) | CH₂Cl₂ | <5 min | 98% | acs.org |

| N-Boc-N-allyl-4-phenylbut-3-yn-1-amine | [Au(PPh₃)]SbF₆ (5 mol %) | CH₂Cl₂ | <5 min | 95% | acs.org |

| N-Boc-N-methyl-4-phenylbut-3-yn-1-amine | [Au(PPh₃)]SbF₆ (5 mol %) | CH₂Cl₂ | <5 min | 96% | acs.org |

| N-Boc-N-benzyl-5-phenylpent-4-yn-2-amine | [Au(PPh₃)]SbF₆ (5 mol %) | CH₂Cl₂ | <5 min | 92% | acs.org |

Cycloaddition Reactions Leading to Oxazolidinone Scaffolds

Cycloaddition reactions represent a powerful class of transformations for the construction of heterocyclic rings. These reactions form the core structure in a single, often highly stereoselective, step. For the synthesis of oxazolidinones, including those with alkyne functionalities like 3-But-3-ynyl-1,3-oxazolidin-2-one, several cycloaddition strategies are prominent.

One of the most established methods is the [3+2] cycloaddition of epoxides with isocyanates. acs.orgnih.gov In this approach, the three atoms of the epoxide ring react with the C=N fragment of the isocyanate to form the five-membered oxazolidinone ring. To synthesize an alkyne-functionalized product such as this compound, one would employ an alkyne-containing isocyanate (e.g., but-3-ynyl isocyanate) as a reaction partner for a suitable epoxide like ethylene (B1197577) oxide. These reactions can be promoted by catalysts such as tetraarylphosphonium salts or lithium halides and may require elevated temperatures. acs.org

Another significant cycloaddition route involves the reaction of aziridines with carbon dioxide (CO₂). researchgate.netorganic-chemistry.org This method is atom-economical and utilizes a readily available C1 source. The reaction can be catalyzed by various systems, including amidato lanthanide amides or bifunctional catalysts like protonated natural alkaloids. organic-chemistry.orgresearchgate.net To apply this to the target molecule, N-(but-3-ynyl)aziridine would be reacted with CO₂. The catalyst facilitates the ring-opening of the aziridine and the subsequent insertion of CO₂ to form the oxazolidinone ring.

A third, though less direct, pathway involves the 1,3-dipolar cycloaddition of azomethine ylides with carbonyl compounds. nih.govmdpi.com While this typically yields oxazolidines, these can be precursors to oxazolidinones through subsequent oxidation or functional group manipulation. The versatility of azomethine ylide chemistry allows for the incorporation of a wide array of substituents, including alkynes. mdpi.com

Table 2: Cycloaddition Strategies for Oxazolidinone Synthesis This table outlines key cycloaddition reactions that can be adapted for the synthesis of the oxazolidinone framework, highlighting the required precursors for incorporating an alkyne substituent.

| Cycloaddition Type | Reactants | Potential Alkyne-Containing Precursor | Key Features | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Epoxide + Isocyanate | But-3-ynyl isocyanate | Forms oxazolidinone ring directly; often requires catalyst and heat. | acs.orgnih.gov |

| [3+2] Cycloaddition | Aziridine + Carbon Dioxide | N-(But-3-ynyl)aziridine | Atom-economical; utilizes CO₂; requires specific catalysts. | researchgate.netorganic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide + Carbonyl | Alkyne-substituted ylide or aldehyde | Forms oxazolidine (B1195125) ring, which requires further steps to become an oxazolidinone. | nih.govmdpi.com |

Iii. Chemical Transformations and Reactivity of 3 but 3 Ynyl 1,3 Oxazolidin 2 One

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group is a highly versatile functional group that participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, selectivity, and biocompatibility. This reaction involves the coupling of a terminal alkyne, such as the one present in 3-but-3-ynyl-1,3-oxazolidin-2-one, with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov The resulting triazole serves as a robust and chemically inert linker, making CuAAC an invaluable tool for bioconjugation and the functionalization of molecules and materials. nih.govyoutube.com

The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts with a reducing agent or directly from a copper(I) salt like copper(I) iodide. nih.gov The presence of a ligand can influence the reaction rate and outcome. nih.gov The resulting 1,2,3-triazole ring is aromatic and possesses a significant dipole moment, contributing to its stability and ability to interact with other molecules. nih.govyoutube.com

The CuAAC reaction with this compound allows for the attachment of this versatile building block to a wide array of molecules, including biomolecules like proteins and nucleic acids, polymers, and surfaces that have been functionalized with an azide group. researchgate.net This enables the introduction of the oxazolidinone moiety, a privileged scaffold in medicinal chemistry, into larger and more complex structures.

Table 1: Examples of CuAAC Reactions with Alkyne-Containing Scaffolds

| Alkyne Reactant | Azide Reactant | Catalyst System | Product | Application |

| Phenylacetylene | Benzyl Azide | CuI, Et3N | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Model Reaction |

| Propargyl Alcohol | Azido-functionalized Polymer | CuSO4, Sodium Ascorbate | Polymer-Triazole Conjugate | Materials Science |

| This compound | Azido-functionalized Biomolecule | Cu(I) source | Biomolecule-Oxazolidinone Conjugate | Bioconjugation |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. libretexts.org The terminal alkyne of this compound can readily participate in these transformations, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.orglibretexts.org

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly efficient for creating C(sp)-C(sp²) bonds and is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org When applied to this compound, the Sonogashira coupling allows for the introduction of various aryl and vinyl substituents at the terminus of the butynyl chain, significantly expanding its structural diversity. scirp.org The reaction conditions are generally mild, tolerating a wide range of functional groups. wikipedia.org

Hydrostannylation , another palladium-catalyzed reaction, involves the addition of a tin hydride (R3SnH) across the alkyne triple bond. This reaction can be controlled to produce either the E- or Z-vinylstannane isomer, which can then be used in subsequent Stille cross-coupling reactions to form new carbon-carbon bonds.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reactants | Catalyst System | Product Type |

| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl-substituted Alkyne |

| Stille Coupling | Organostannane, Organic Halide/Triflate | Pd catalyst | Cross-coupled Product |

| Suzuki Coupling | Organoboron Compound, Organic Halide/Triflate | Pd catalyst, Base | Cross-coupled Product |

| Negishi Coupling | Organozinc Compound, Organic Halide/Triflate | Pd catalyst | Cross-coupled Product |

| Heck Coupling | Alkene, Organic Halide/Triflate | Pd catalyst, Base | Substituted Alkene |

The terminal alkyne of this compound can also undergo hydration and hydroamination reactions, typically catalyzed by transition metals such as gold, platinum, or copper.

Hydration of the terminal alkyne, following Markovnikov's rule, leads to the formation of a methyl ketone. This transformation provides a route to introduce a carbonyl functionality into the molecule.

Hydroamination , the addition of an N-H bond across the alkyne, can provide access to enamines or imines, which are valuable synthetic intermediates. The regioselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions.

Reactivity of the 1,3-Oxazolidin-2-one Ring System

The 1,3-oxazolidin-2-one ring is a stable heterocycle but possesses reactive sites that allow for further functionalization. wikipedia.org

While the nitrogen atom of the oxazolidinone ring in this compound is already substituted, the principles of N-substitution are fundamental to the broader chemistry of oxazolidinones. In other contexts, the N-H proton of an unsubstituted or N-monosubstituted oxazolidinone can be removed by a base, and the resulting anion can be alkylated or acylated. This allows for the introduction of a wide variety of substituents at the nitrogen atom. researchgate.net

The 1,3-oxazolidin-2-one ring can undergo nucleophilic attack, leading to ring-opening. nih.gov For example, treatment with strong nucleophiles can cleave the amide bond. Under certain conditions, particularly with appropriately substituted oxazolidinones, rearrangements can occur. rsc.org For instance, acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols provides a method for synthesizing 2-amino ethers. nih.gov While specific examples for this compound are not extensively documented in this context, the general reactivity patterns of the oxazolidinone ring suggest that such transformations are plausible.

Stereoselective Transformations on Related Oxazolidinone Derivatives

The oxazolidinone ring is a versatile scaffold in organic synthesis, amenable to a variety of stereoselective transformations that allow for the introduction of new chiral centers with a high degree of control. These transformations are crucial for the synthesis of complex, biologically active molecules. Research has focused on several key strategies to achieve high stereoselectivity in reactions involving oxazolidinone derivatives.

One prominent method involves the stereocontrolled ring-opening of oxazolidinone-fused aziridines. nih.gov This approach has been successfully employed to synthesize 2-amino ethers. The acid-catalyzed reaction of mono-, di-, and trisubstituted oxazolidinone-fused aziridines with various alcohols proceeds with high diastereoselectivity, particularly with primary and secondary alcohols. nih.gov For instance, the ring-opening of a trisubstituted, 2-oxazolidinone-fused aziridine (B145994) with methanol, catalyzed by acid, yields the corresponding oxazolidinone ether. nih.gov This methodology has been applied in the formal synthesis of the neuraminidase inhibitor A-315675. nih.gov

Another significant strategy is the stereoselective synthesis of functionalized oxazolidinones from chiral aziridines. bioorg.org Enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones can be synthesized in high yields from various aziridine-2-methanols through intramolecular cyclization with phosgene. bioorg.org The subsequent removal of the α-methylbenzyl group provides enantiomerically pure 4-(chloromethyl)oxazolidinones, which are valuable synthons for producing analogues of (L)-homophenylalaninol. bioorg.org

The combination of an asymmetric aldol (B89426) addition and a modified Curtius reaction represents a powerful and efficient route to 4,5-disubstituted oxazolidin-2-ones. mdpi.comdntb.gov.ua This strategy was effectively used in a concise total synthesis of (−)-cytoxazone. The key steps involve an asymmetric aldol addition of a chlorotitanium enolate to an aldehyde, followed by a nucleophilic azidation and subsequent intramolecular Curtius rearrangement to form the oxazolidinone ring as a single diastereomer. mdpi.com

Furthermore, stereoselective transformations on pinane-based scaffolds have been explored to generate unique oxazolidinone structures. nih.gov Starting from (−)-α-pinene, a condensed pinane-fused oxazolidin-2-one can be synthesized via carbamate (B1207046) formation and a highly stereoselective aminohydroxylation reaction. nih.gov Similarly, the commercially available (1R)-(−)-myrtenol can be converted into a regioisomeric spiro-oxazolidin-2-one through a similar reaction sequence. nih.gov The stereochemistry of these rigid, tricyclic systems has been confirmed through 2D NMR and X-ray crystallography. nih.gov

These examples highlight the diverse and powerful stereoselective transformations that can be performed on oxazolidinone derivatives, enabling the synthesis of a wide range of complex and medicinally relevant molecules.

Research Findings on Stereoselective Transformations of Oxazolidinone Derivatives

| Starting Material | Transformation | Reagent/Catalyst | Product | Stereoselectivity | Ref. |

| Oxazolidinone-fused aziridines | Acid-catalyzed ring-opening | Alcohols, Acid | 2-Amino ethers | High diastereoselectivity | nih.gov |

| Aziridine-2-methanols | Intramolecular cyclization | Phosgene | N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones | High yield, Enantiomerically pure | bioorg.org |

| Thioester with chiral auxiliary | Asymmetric aldol addition/Curtius reaction | Chlorotitanium enolate, 2-Benzyloxyacetaldehyde, Trimethylsilyl (B98337) azide | 4,5-disubstituted oxazolidin-2-one (precursor to (−)-cytoxazone) | Diastereomeric ratio 3:1 for aldol adduct; single diastereomer for oxazolidinone | mdpi.com |

| (−)-α-Pinene | Carbamate formation and aminohydroxylation | Trichloroacetyl isocyanate, Potassium osmate(VI) | Condensed pinane-fused oxazolidin-2-one | Highly stereoselective | nih.gov |

| (1R)-(−)-Myrtenol | Carbamate formation and aminohydroxylation | Trichloroacetyl isocyanate, Potassium osmate(VI) | Spiro-oxazolidin-2-one | Highly regio- and stereoselective | nih.gov |

Iv. Derivatization Strategies and Analogous Compound Synthesis

Design and Synthesis of 3-But-3-ynyl-1,3-oxazolidin-2-one Analogues with Structural Modifications

The synthesis of analogues of this compound often involves modifications to the core oxazolidinone structure or the N-substituent. The stability of N-alkynyl azoles, including oxazolidinones, is enhanced by the presence of electron-withdrawing groups on the nitrogen atom, a key principle guiding synthetic strategies. nih.gov

Systematic structural modifications have been explored to create libraries of oxazolidinone derivatives. These modifications can occur at several key positions of the oxazolidinone scaffold, analogous to the development of antibiotics like linezolid (B1675486). researchgate.netnih.gov Common strategies include:

Modification of the Oxazolidinone C-5 Substituent: The C-5 position of the oxazolidinone ring is a frequent site for introducing chemical diversity. For instance, various N-Boc-protected alkynylamines can undergo gold-catalyzed cyclization to form the corresponding alkylidene 2-oxazolidinones. organic-chemistry.org This method is efficient and proceeds under mild conditions, tolerating a range of substitutions on both the nitrogen and the alkyne. organic-chemistry.org

N-Arylation and Heteroarylation: The synthesis of 3-aryl- and 3-heteroaryl-2-oxazolidinones is a common strategy. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives has been synthesized by reacting 6-morpholinopyridin-3-amine (B1582386) with (R)-glycidyl butyrate (B1204436) in the presence of n-butyllithium. frontiersin.org

Synthesis from Chiral Precursors: Enantiopure 5-substituted 1,3-oxazolidin-2-ones can be prepared from α-dibenzylamino esters. researchgate.net This methodology involves the stereoselective addition of trimethylsilyl (B98337) cyanide to chiral α-dibenzylamino aldehydes, catalyzed by Lewis acids like magnesium chloride or zinc iodide. researchgate.net

A notable synthetic approach involves the copper-catalyzed coupling of terminal alkynes with azoles, which has been successfully applied to produce N-alkynyl oxazolidinones. nih.gov This highlights a direct method for creating structures similar to this compound.

| Modification Strategy | Reagents/Catalysts | Resulting Analogue Type | Key Findings |

| Gold-Catalyzed Cyclization | Cationic Au(I) complex (e.g., Au(PPh₃)SbF₆) | Alkylidene 2-oxazolidinones | High-yield conversion of N-Boc-protected alkynylamines under mild conditions. organic-chemistry.org |

| N-Heteroarylation | n-BuLi, (R)-glycidyl butyrate | 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Allows for the introduction of various heteroaromatic systems onto the oxazolidinone nitrogen. frontiersin.org |

| Stereoselective Synthesis | α-dibenzylamino aldehydes, TMSCN, Lewis acid (e.g., MgCl₂, ZnI₂) | Enantiopure 5-substituted 1,3-oxazolidin-2-ones | Method provides stereocontrol at the C-5 position of the oxazolidinone ring. researchgate.net |

| Copper-Catalyzed N-Alkynylation | Copper metal-organic-framework (MOF) | N-alkynyl oxazolidinones | A direct method for coupling alkynes to the oxazolidinone nitrogen, though yields can be variable. nih.gov |

Functionalization of the Alkyne for Diverse Heterocycle Formation

The terminal alkyne of this compound is a highly versatile functional group, serving as a linchpin for the construction of a wide array of heterocyclic structures. researchgate.netnih.gov The energy-rich triple bond can undergo various transformations to form multiple new chemical bonds. researchgate.net

One of the most powerful and widely used methods for functionalizing the alkyne is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net This reaction efficiently and regioselectively joins the terminal alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. This strategy has been used to create novel oxazolidinone-linked 1,2,3-triazole derivatives. nih.gov For instance, an analogue of the antibiotic linezolid was synthesized by attempting a click reaction between an azide and an alkyne-functionalized oxazolidinone. ufl.edu

Beyond triazole formation, the alkyne can be a precursor to many other heterocycles through different reaction pathways:

Gold-Catalyzed Multifunctionalization: Gold catalysts can activate the alkyne toward complex transformations. A four-component relay reaction has been developed that breaks the carbon-carbon triple bond to synthesize highly functionalized ketones, demonstrating the potential for profound structural rearrangement. nih.gov

Metal-Free Trifunctionalization: A one-pot, metal-free reaction of terminal alkynes with imines and boranes can achieve 1,1,2-trifunctionalization, showcasing the alkyne's capacity to act as a scaffold for building highly substituted products. researchgate.net

Radical Cascades: The alkyne can participate in radical cascade reactions. For example, the addition of a trifluoromethyl radical can initiate a sequence of 1,5-hydrogen atom transfer and 5-exo-dig cyclization to construct highly substituted cyclopentanes. researchgate.net

Annulation Reactions: In palladium and copper cooperative catalysis, terminal alkynes can participate in an alkynylative [5+1] benzannulation with 3-acetoxy-1,4-enynes to construct benzene (B151609) rings. nih.gov

These methods highlight the synthetic utility of the alkyne group in generating molecular diversity, transforming the linear butynyl substituent into a range of complex cyclic systems. nih.gov

| Reaction Type | Key Reagents/Catalysts | Heterocycle/Structure Formed | Description |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Cu(I) source (e.g., CuI), Azide | 1,4-disubstituted 1,2,3-triazole | Highly efficient and regioselective cycloaddition to link the oxazolidinone with an azide-containing molecule. researchgate.netnih.gov |

| Azide-Enolate Cycloaddition | DBU, Ketones, Azide | 1,4,5-trisubstituted 1,2,3-triazole | A protocol for assembling triazole cores by reacting an azide with an enolate generated in situ. nih.gov |

| Gold-Catalyzed Oxo-arylfluorination | Au(I) catalyst, ArB(OH)₂, Selectfluor | α,α-disubstituted ketones | A four-component reaction that cleaves the alkyne and forms four new bonds. nih.gov |

| Radical Addition–Translocation–Cyclization | Trifluoromethyl radical source | Highly substituted cyclopentanes | A cascade reaction sequence initiated by radical addition to the terminal alkyne. researchgate.net |

| Alkynylative Benzannulation | Pd and Cu cooperative catalysts | Aryl alkynes (Benzene ring) | A [5+1] annulation where the terminal alkyne acts as a one-carbon unit to build a benzene ring. nih.gov |

Covalent Incorporation into Larger Molecular Architectures and Hybrid Structures

The reactivity of the terminal alkyne in this compound makes it an ideal handle for covalent incorporation into larger molecular frameworks, including polymers and hybrid molecules. Hybrid molecules, which contain multiple biologically active functional groups, are of interest as they can exhibit enhanced affinity and efficacy compared to their individual components. nih.gov

The CuAAC "click" reaction is a primary tool for this purpose due to its high efficiency, mild reaction conditions, and orthogonality with many other functional groups. researchgate.net This reaction allows the oxazolidinone moiety to be readily "clicked" onto polymers, biomolecules, or other complex structures that have been functionalized with an azide group.

An example of this application is the synthesis of 1,2,3-triazolium-based poly(ionic liquid)s (TPILs). researchgate.net In this work, clickable α-azide-ω-alkyne ionic liquid monomers were polymerized via a thermal azide-alkyne cycloaddition. researchgate.net This demonstrates how an alkyne-bearing molecule can serve as a monomer unit, forming the backbone of a functional polymer. The this compound molecule could similarly be used as a monomer or as a side-chain functional group attached to a polymer backbone.

The concept of creating hybrid structures is also prominent in drug discovery. nih.gov For instance, researchers have synthesized hybrids of thiazolidinedione and 1,3,4-oxadiazole (B1194373) to combine the properties of both pharmacophores. nih.gov Following this logic, this compound could be covalently linked to other bioactive scaffolds, such as quinazolinones or other heterocycles, via its alkyne group to create novel hybrid compounds with potentially synergistic or unique biological activities. nih.gov The synthesis of such molecules often involves multi-step sequences where the alkyne is transformed into a stable linking group, like a triazole, connecting the oxazolidinone core to another molecular entity.

V. Spectroscopic and Structural Characterization of 3 but 3 Ynyl 1,3 Oxazolidin 2 One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. uobasrah.edu.iq For 3-But-3-ynyl-1,3-oxazolidin-2-one, ¹H and ¹³C NMR spectroscopy provide unambiguous evidence for its covalent framework by detailing the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the oxazolidinone ring and the butynyl side chain. Based on data from related structures, the methylene (B1212753) protons of the oxazolidinone ring (H-4 and H-5) would likely appear as multiplets in the range of 3.5-4.5 ppm. chemscene.comresearchgate.net The protons of the butynyl group would be observed at chemical shifts characteristic of their respective environments. Specifically, the methylene group adjacent to the nitrogen (H-1') would likely resonate around 3.5 ppm, while the methylene group adjacent to the alkyne (H-2') would be expected in the region of 2.3-2.5 ppm. The terminal alkyne proton (H-4') would appear as a triplet at approximately 2.0 ppm due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. The carbonyl carbon (C-2) of the oxazolidinone ring is the most deshielded, with an expected chemical shift in the range of 155-160 ppm. libretexts.org The methylene carbons of the oxazolidinone ring (C-4 and C-5) would likely appear between 40 and 70 ppm. libretexts.org For the butynyl side chain, the methylene carbon attached to the nitrogen (C-1') would be expected around 40 ppm. The methylene carbon adjacent to the alkyne (C-2') would resonate at a lower field, typically around 15-20 ppm. The sp-hybridized carbons of the alkyne (C-3' and C-4') would be found in the range of 70-85 ppm. organicchemistrydata.org

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the this compound structure. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | 157-159 |

| 4 | 4.2-4.4 (t) | 61-63 |

| 5 | 3.5-3.7 (t) | 43-45 |

| 1' | 3.4-3.6 (t) | 38-40 |

| 2' | 2.3-2.5 (dt) | 18-20 |

| 3' | - | 80-82 |

| 4' | 1.9-2.1 (t) | 70-72 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₇H₉NO₂, the exact mass is 139.0633 g/mol . uni.lu

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 139. The fragmentation of N-substituted oxazolidinones often involves characteristic cleavage of the side chain and the oxazolidinone ring. The fragmentation of this compound is expected to proceed through several key pathways. A common fragmentation would be the loss of the butynyl side chain, leading to a fragment corresponding to the oxazolidin-2-one cation. Another likely fragmentation pathway involves the cleavage of the oxazolidinone ring itself.

Predicted collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase, have been calculated for various adducts of this compound. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

| [M+H]⁺ | 140.07060 |

| [M+Na]⁺ | 162.05254 |

| [M-H]⁻ | 138.05604 |

| [M+NH₄]⁺ | 157.09714 |

| [M+K]⁺ | 178.02648 |

Data sourced from PubChem. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present. uobasrah.edu.iq

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band around 1750 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046) in the oxazolidinone ring. nist.govchemmethod.com The C-O-C stretching vibrations of the oxazolidinone ring would likely appear in the region of 1200-1000 cm⁻¹. The terminal alkyne C≡C bond will give rise to a weak absorption around 2120 cm⁻¹, while the terminal ≡C-H bond will show a sharp, characteristic stretching vibration at approximately 3300 cm⁻¹. nist.gov The C-N stretching vibration of the tertiary amine within the ring would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡C stretching vibration, which is often weak in the IR spectrum, is typically strong in the Raman spectrum, making it a useful tool for confirming the presence of the alkyne functionality. The symmetric breathing modes of the oxazolidinone ring would also be observable.

Table 3: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| ≡C-H | Stretching | ~3300 |

| C-H (alkane) | Stretching | 2850-3000 |

| C≡C | Stretching | ~2120 (weak) |

| C=O (carbamate) | Stretching | ~1750 (strong) |

| C-O-C | Stretching | 1200-1000 |

| C-N | Stretching | 1250-1020 |

Note: These are expected ranges and the exact positions and intensities of the peaks can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, the solid-state architecture of numerous oxazolidinone derivatives has been extensively studied. st-andrews.ac.uknih.govnih.gov

Vi. Computational and Theoretical Studies

Quantum Chemical Calculations on Molecular Structure and Electronic Properties (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of oxazolidinone derivatives. For "3-But-3-ynyl-1,3-oxazolidin-2-one," these calculations can predict key molecular descriptors that govern its behavior.

DFT studies allow for the optimization of the molecule's geometry, providing precise information on bond lengths, bond angles, and dihedral angles. This reveals the most stable three-dimensional arrangement of the atoms. Furthermore, these calculations yield critical data on the electronic landscape of the molecule. The distribution of electron density, often visualized through electrostatic potential maps, highlights electrophilic and nucleophilic regions, which are key to understanding its reactivity.

Key electronic properties derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. For instance, in the broader class of 3-aryloxazolidin-2-ones, the antibacterial activity has been shown to be strongly dependent on electronic factors like the LUMO energy. nih.gov

Publicly available databases provide computationally predicted properties for "this compound," offering a preliminary look into its characteristics.

Table 1: Predicted Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NO₂ |

| Monoisotopic Mass | 139.06332 Da |

| XlogP (predicted) | 0.5 |

Data sourced from PubChem. uni.lu

Additionally, predicted collision cross-section (CCS) values, which relate to the molecule's shape and size in the gas phase, can be calculated for different adducts.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 140.07060 | 122.8 |

| [M+Na]⁺ | 162.05254 | 132.7 |

| [M-H]⁻ | 138.05604 | 123.7 |

| [M+K]⁺ | 178.02648 | 131.2 |

Data sourced from PubChem. uni.lu

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are essential for mapping out the potential energy surfaces of chemical reactions involving "this compound." By locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states, computational chemists can determine the most likely reaction pathways.

For example, the synthesis of the oxazolidinone ring itself can be studied computationally. Such studies can model the intramolecular cyclization process, identifying the transition state structure and calculating the activation energy barrier for the ring closure. This information is vital for optimizing reaction conditions like temperature and catalyst choice.

In cycloaddition reactions involving related heterocyclic systems, computational studies have been used to determine whether a reaction proceeds through a concerted or stepwise mechanism. mdpi.com For instance, the reaction between a dinitro-diene and an azomethine ylide was computationally identified as a polar, stepwise process. mdpi.com Similar methodologies could be applied to reactions involving the butynyl group of "this compound," such as cycloadditions or coupling reactions, to predict their feasibility and stereochemical outcomes.

Conformation Analysis and Stereochemical Predictions

The three-dimensional shape, or conformation, of "this compound" is critical to its chemical and biological function. The oxazolidinone ring is not perfectly flat, and the butynyl side chain has rotational freedom. Conformation analysis, performed using molecular mechanics or quantum chemical methods, can identify the lowest energy (most stable) conformers of the molecule.

Understanding the conformational preferences is particularly important when the oxazolidinone core is used as a chiral auxiliary in asymmetric synthesis. nih.gov Computational models can predict the diastereoselectivity of reactions by calculating the energies of the transition states leading to different stereoisomeric products. This predictive power accelerates the development of efficient synthetic routes to enantiomerically pure compounds. nih.govresearchgate.net For many oxazolidinone-based syntheses, the stereochemical outcome is a key factor, and computational predictions provide invaluable guidance for experimental work. researchgate.net

Molecular Modeling of Interactions (e.g., in structure-activity relationship studies)

Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, are central to understanding how oxazolidinone compounds interact with biological targets. mdpi.com This is especially relevant in the context of drug design, where oxazolidinones are a well-known class of antibiotics, with Linezolid (B1675486) being a prime example. nih.govmdpi.com These antibiotics function by binding to the bacterial ribosome and inhibiting protein synthesis. nih.gov

Molecular docking can predict the preferred binding orientation of "this compound" or its derivatives within the binding site of a biological macromolecule, such as the 50S ribosomal subunit. researchgate.net These models can identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com

Molecular dynamics simulations build upon these static docking poses by simulating the movement of the molecule and its target over time. mdpi.com MD simulations provide insights into the stability of the binding mode and can reveal conformational changes in both the ligand and the protein upon binding. Such studies have been used to validate docking results for novel Linezolid-based oxazolidinones and to understand why certain derivatives exhibit higher potency. mdpi.com These computational approaches are crucial for structure-activity relationship (SAR) studies, helping to rationalize why small changes to the oxazolidinone structure can lead to significant differences in biological activity and guiding the design of new, more effective analogues. nih.gov

Vii. Applications in Academic Chemical Research

Role as a Privileged Scaffold in Medicinal Chemistry Research

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, serving as a basis for the development of diverse libraries of bioactive compounds. The oxazolidinone ring system within 3-But-3-ynyl-1,3-oxazolidin-2-one is a quintessential example of such a scaffold. nih.gov

The oxazolidinone class represents a significant development in the fight against drug-resistant bacteria. nih.gov As a class of synthetic antimicrobial agents, they are effective against a range of multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov

The primary molecular mechanism of action for antibacterial oxazolidinones is the inhibition of bacterial protein synthesis. nih.gov They exert their effect at a very early stage, interfering with the formation of the initiation complex. Specifically, the oxazolidinone core binds uniquely to the 50S ribosomal subunit, preventing the formation of the fMet-tRNA-ribosome-mRNA ternary complex. nih.govresearchgate.net This distinct mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.

The this compound scaffold serves as a crucial starting point for developing new anti-infective agents. The terminal alkyne allows for modifications using "click chemistry," enabling the synthesis of a wide array of derivatives. Researchers can attach various molecular fragments to the butynyl chain to probe structure-activity relationships (SAR) and optimize interactions with the ribosomal binding pocket. For instance, new derivatives can be designed to enhance binding affinity or overcome emerging resistance mechanisms. researchgate.net

Table 1: Molecular Interactions of the Oxazolidinone Scaffold in Anti-Infective Research

| Feature of Scaffold | Interaction Type | Target Site on 50S Ribosome | Consequence of Interaction |

| Oxazolidinone Ring | Multiple H-bonds & van der Waals | Peptidyl transferase center (P-site) | Prevents binding of initiator tRNA |

| N-Aryl Substituent (in analogs) | Hydrophobic & π-stacking | A-site cleft | Blocks entry of aminoacyl-tRNA |

| C5 Side Chain (in analogs) | Various (H-bonding, hydrophobic) | Defines specificity and potency | Modulates binding affinity and spectrum |

| Butynyl Group (in title compound) | Covalent/Click Reaction Handle | N/A (for derivatization) | Allows attachment of diverse chemical moieties |

While most renowned for antibacterial properties, the oxazolidinone scaffold is also being explored for other therapeutic applications. The true value of this compound in antiviral and anticancer research lies in its function as a versatile building block. The terminal alkyne is a key functional group for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov

This reaction allows for the efficient and specific covalent linking of the oxazolidinone-butynyl fragment to molecules bearing an azide (B81097) group. A common strategy in medicinal chemistry is to generate hybrid molecules that combine two or more pharmacophores to achieve synergistic or novel biological activity. The 1,2,3-triazole ring formed during the click reaction is not merely a linker; it is a stable, aromatic, and hydrogen-bond-accepting moiety that is itself considered a valuable pharmacophore in anticancer and antiviral drug design. nih.govmdpi.com

By clicking this compound with various azide-containing fragments (e.g., steroids, chalcones, or other heterocyclic systems), researchers can rapidly generate large libraries of novel compounds for high-throughput screening against viral or cancer cell targets. nih.govresearchgate.net This approach facilitates the exploration of new biological pathways and the identification of lead compounds that may act on novel targets. mdpi.com

Table 2: Application of the Butynyl Group in Antiviral/Anticancer Research via Click Chemistry

| Reactant 1 | Reactant 2 (Azide-containing) | Resulting Hybrid Structure | Potential Therapeutic Target |

| This compound | Azido-chalcone | Oxazolidinone-triazole-chalcone | Kinases, Tubulin |

| This compound | Azido-steroid | Oxazolidinone-triazole-steroid | Nuclear Receptors, Apoptosis Pathways |

| This compound | Azido-indole | Oxazolidinone-triazole-indole | Topoisomerase, Transcription Factors |

Utility as a Chiral Auxiliary in Asymmetric Synthesis Methodologies

The oxazolidinone ring system is famous in the field of organic synthesis for its role as a chiral auxiliary, particularly in the context of "Evans auxiliaries." williams.edursc.org A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a chemical reaction to proceed with high stereoselectivity, after which it can be cleaved and recovered. orgsyn.org

N-acylated oxazolidinones are widely used to control the stereochemistry of reactions at the α-carbon of the acyl group. williams.edunih.gov The process typically involves:

Acylation: The nitrogen of a chiral oxazolidinone (e.g., one derived from an amino acid like phenylalanol) is acylated with a carboxylic acid derivative.

Enolate Formation: A base is used to deprotonate the α-carbon, forming a conformationally rigid Z-enolate that is stabilized through chelation with a Lewis acid (e.g., a boron or titanium reagent).

Diastereoselective Alkylation: The bulky substituent on the chiral oxazolidinone (often at the C4 position) sterically blocks one face of the enolate, forcing an incoming electrophile to attack from the opposite, less-hindered face. williams.edu This results in the formation of one diastereomer in high excess.

Cleavage: The newly functionalized acyl group is then cleaved from the auxiliary, typically via hydrolysis or reduction, to yield an enantiomerically enriched product, and the chiral auxiliary can be recovered. williams.edu

While this compound itself is not typically the auxiliary, its core structure is the foundation of this powerful synthetic methodology that enables the construction of stereochemically complex molecules. rsc.org

Building Block for Complex Heterocyclic Systems and Polymeric Materials

The bifunctional nature of this compound makes it an excellent starting material for synthesizing more complex molecules. uni.lu

Heterocyclic Systems: As previously mentioned, the terminal alkyne is a perfect handle for CuAAC reactions to form 1,2,3-triazole rings, a common five-membered heterocycle. nih.gov This reaction can be part of a domino or multi-step sequence to build intricate polycyclic systems. researchgate.net Furthermore, the oxazolidinone ring itself can undergo various chemical transformations or serve as a stable core in the synthesis of larger heterocyclic frameworks like oxazinones. princeton.edu

Polymeric Materials: The terminal alkyne group can participate in polymerization reactions. For example, it can be used in alkyne-based polymerization techniques to create polymers where the oxazolidinone moiety is a repeating side group. The presence of the polar, rigid oxazolidinone ring along the polymer backbone can impart unique properties to the material, such as increased thermal stability, altered solubility, and the potential for specific intermolecular interactions like hydrogen bonding. smolecule.com This makes it a candidate for the development of functional polymers for applications in materials science or as biomaterials.

Contribution to Chemical Biology Tool Development and Probe Synthesis

Chemical biology relies on the use of small molecules to study and manipulate biological systems. A key requirement for a chemical probe is the ability to interact with a target while also being detectable. The structure of this compound is ideally suited for this purpose.

The terminal alkyne serves as a "bioorthogonal handle." Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The CuAAC click reaction is the most prominent example.

Researchers can synthesize a bioactive molecule based on the oxazolidinone scaffold and then use the alkyne handle to "click" on a reporter tag. This allows for:

Target Identification: Attaching a biotin (B1667282) tag to identify the protein binding partners of the molecule.

Cellular Imaging: Attaching a fluorescent dye (fluorophore) to visualize the subcellular localization of the molecule.

Mechanism of Action Studies: Using the probe to track engagement with its biological target in real-time within a cell.

Therefore, this compound is not just a precursor to potential drugs, but also a fundamental building block for creating sophisticated chemical tools to dissect complex biological pathways. mdpi.com

Table 3: Potential Chemical Biology Probes Derived from this compound

| Probe Type | Reporter Tag (Azide-functionalized) | Method of Application | Research Question Addressed |

| Affinity-based Probe | Biotin-azide | Pulldown assay followed by mass spectrometry | What proteins does the compound bind to? |

| Imaging Probe | Fluorescein-azide or Rhodamine-azide | Fluorescence microscopy | Where does the compound accumulate in the cell? |

| Target Engagement Probe | Photo-affinity label-azide | Photo-crosslinking and proteomics | Which specific amino acids are in the binding site? |

Viii. Future Research Directions and Perspectives

Development of Novel and Green Synthetic Pathways for Enhanced Scalability

The synthesis of N-alkynyl oxazolidinones, including 3-but-3-ynyl-1,3-oxazolidin-2-one, has traditionally relied on methods like copper-catalyzed cross-coupling. nih.gov While effective, these methods often require stoichiometric amounts of copper salts and ligands, which can lead to challenges in product purification and concerns regarding metal waste. Future research is directed towards developing more sustainable and scalable synthetic routes.

Key areas of focus include:

Catalyst Development: A significant advancement has been the use of an iron catalyst for the synthesis of N-alkynyl amides, which proved to be reusable for up to nine cycles with only a minor decrease in yield. nih.gov Exploring earth-abundant and less toxic metal catalysts like iron for the synthesis of this compound is a promising avenue.

Green Solvents and Conditions: The use of deep eutectic solvents (DES), such as a ternary mixture of choline (B1196258) chloride, glycerol, and aluminum chloride hexahydrate, has been shown to be an effective and environmentally benign medium for the synthesis of the core oxazolidinone scaffold. researchgate.net Adapting these green solvent systems for the N-alkynylation step could significantly improve the environmental footprint of the synthesis.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based process for the synthesis of this compound could enable safer handling of reactive intermediates and facilitate large-scale production.

Alternative Coupling Strategies: Research into alternative coupling methods that avoid transition metals altogether, or utilize them in catalytic amounts, is ongoing. For instance, methods using alkynyliodonium salts as alkyne-transfer reagents represent another potential pathway. nih.gov

Table 1: Comparison of Synthetic Approaches for N-Alkynyl Heterocycles

| Method | Catalyst | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Coupling | Copper Salts | Good yields (31-96% for oxazolidinones) | Metal contamination, catalyst loading | nih.gov |

| Iron-Catalyzed Coupling | Iron Salts | Reusable catalyst, less toxic metal | Limited substrate scope demonstrated so far | nih.gov |

| Deep Eutectic Solvents | Choline Chloride/Glycerol/AlCl₃·6H₂O | Green, recyclable solvent/catalyst system | Primarily demonstrated for the oxazolidinone core, not N-alkynylation | researchgate.net |

Expanding the Scope of Chemo- and Regioselective Transformations

The terminal alkyne and the oxazolidinone heterocycle in this compound offer multiple reactive sites. A key future challenge is to control the chemo- and regioselectivity of its transformations to access a diverse range of complex molecules.

Selective Alkyne Functionalization: The terminal alkyne is a versatile handle for numerous reactions, including cycloadditions, coupling reactions, and hydrofunctionalizations. Future work will likely focus on developing catalytic systems that can selectively activate the C≡C triple bond in the presence of the oxazolidinone ring's functionalities. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method for forming 1,2,3-triazole linkages, a strategy that has been used to create novel bioactive compounds. nih.gov

Oxazolidinone Ring-Opening and Modification: While the oxazolidinone ring is relatively stable, it can undergo transformations under specific conditions. Research into selective ring-opening reactions could provide access to functionalized amino alcohols. Furthermore, modifications of the oxazolidinone ring itself, without cleavage, could be explored.

Tandem and Cascade Reactions: The dual functionality of this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bonds are formed in a single operation. For instance, a reaction sequence could involve an initial transformation of the alkyne, followed by an intramolecular reaction involving the oxazolidinone moiety. The development of such processes enhances synthetic efficiency by reducing the number of steps and purification procedures. Studies on the condensation of 1,2,4-triketone analogs have shown that reaction outcomes can be switched by tuning catalysts and temperature, highlighting the potential for controlling selectivity in complex systems. mdpi.comresearchgate.net

Rational Design of Next-Generation Analogues with Tunable Reactivity

The oxazolidinone core is a recognized pharmacophore present in several clinically used drugs. nih.govresearchgate.net By systematically modifying the structure of this compound, it is possible to design next-generation analogues with fine-tuned reactivity and biological properties.

Bioisosteric Replacements: The butynyl side chain can be replaced with other functional groups to modulate the molecule's electronic properties, lipophilicity, and steric profile. For example, replacing the terminal alkyne with a nitrile, a small heterocycle, or other functional groups could lead to new compounds with different reactivity and biological targets.

Hybrid Molecule Synthesis: The terminal alkyne is a perfect anchor point for "click" chemistry, allowing for the straightforward conjugation of this compound to other molecular scaffolds. This strategy has been successfully employed to synthesize oxazolidinone-linked 1,2,3-triazole derivatives with potent antifungal activity. nih.govnih.gov Similarly, linking it to pyridine (B92270) moieties has yielded compounds with significant antibacterial properties. mdpi.comnih.gov Future work could explore linking it to other pharmacophores to create hybrid drugs with dual modes of action.

Stereochemical Control: For applications in medicinal chemistry and asymmetric synthesis, controlling the stereochemistry is crucial. Future research will involve the development of asymmetric syntheses of chiral this compound analogues and the investigation of how stereochemistry influences their biological activity and reactivity. Multi-component reactions have been shown to produce chiral 1,3-oxazolidine derivatives with high diastereoselectivity and enantioselectivity. mdpi.com

Table 2: Examples of Bioactive Oxazolidinone Analogues

| Analogue Type | Key Structural Feature | Target Biological Activity | Reference |

|---|---|---|---|

| Oxazolidinone-Triazole | 1,2,3-Triazole ring linked to the oxazolidinone core | Antifungal, Antibacterial | nih.govnih.gov |

| Pyridyl-Oxazolidinone | Pyridine ring incorporated into the structure | Antibacterial | mdpi.comnih.govnih.gov |

Interdisciplinary Research Bridging Organic Chemistry with Materials Science and Chemical Biology

The unique properties of this compound make it a candidate for applications beyond traditional organic synthesis, extending into materials science and chemical biology.

Materials Science: The terminal alkyne functionality is highly valuable in polymer chemistry and materials science.

Polymer Synthesis: N-alkynyl azoles have been used in the synthesis of polymers. nih.gov this compound could serve as a monomer in polymerization reactions (e.g., via alkyne metathesis or click polymerization) to create novel polymers. The oxazolidinone unit incorporated into the polymer backbone could impart specific properties such as improved thermal stability, altered solubility, or the ability to coordinate with metal ions.

Surface Functionalization: The alkyne group can be used to "click" the molecule onto surfaces, nanoparticles, or biomaterials, allowing for the precise engineering of surface properties. This could be used to create biocompatible coatings or functional materials for sensing applications.

Chemical Biology: The oxazolidinone scaffold is of significant interest in chemical biology due to its presence in antibiotics. rdd.edu.iq

Probe Development: By attaching a reporter tag (e.g., a fluorophore or biotin) to the alkyne terminus, this compound can be converted into a chemical probe. Such probes could be used to study the mechanism of action of oxazolidinone-based drugs, identify their cellular targets, and visualize their distribution in biological systems.

Bioactive Scaffolds: As a versatile building block, it can be used in the synthesis of compound libraries for high-throughput screening to discover new drug leads. Its ability to participate in reliable coupling reactions makes it ideal for diversity-oriented synthesis. The synthesis of novel oxazolidinone-linked 1,2,3-triazoles with antifungal activity is a prime example of its potential in discovering new therapeutic agents. nih.gov

Q & A

What synthetic methodologies are commonly employed for preparing 3-But-3-ynyl-1,3-oxazolidin-2-one?

A key route involves palladium-catalyzed cross-coupling reactions. For example, Sonogashira-type couplings between terminal alkynes and halogenated oxazolidinones can introduce the but-3-ynyl group (Scheme 1 in ). Optimization of catalytic systems (e.g., PdCl₂(PPh₃)₂ with CuI as a co-catalyst) and solvent selection (THF or toluene) are critical for yield and regioselectivity . Alternative approaches include direct coupling of pre-functionalized oxazolidinones with alkyne precursors under reflux conditions, as demonstrated in , where crotonic acid derivatives were synthesized via prolonged heating and chromatographic purification .

How is X-ray crystallography utilized to resolve structural ambiguities in oxazolidinone derivatives?

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structural determination. For instance, confirms the monoclinic (P2₁/c) crystal system of a related oxazolidinone, with bond lengths and angles validated against expected values (Table 1S) . Refinement software like SHELXL ( ) is essential for modeling thermal parameters and hydrogen bonding interactions, such as the C11–H11A···O14 and N1–H1···N8 interactions in , which stabilize crystal packing .

What kinetic models are applied to optimize enzymatic synthesis of oxazolidinones?

Enzymatic routes, such as the synthesis of 3-ethyl-1,3-oxazolidin-2-one from 2-aminoalcohols and dimethyl carbonate ( ), employ consecutive reaction models. Michaelis-Menten kinetics are used to describe enzyme-substrate binding, while Arrhenius equations account for temperature-dependent rate constants. Computational tools like MATLAB or Python can simulate reaction progress and identify rate-limiting steps (e.g., acyl transfer vs. cyclization) .

How can researchers reconcile contradictions between spectroscopic and crystallographic data during structural elucidation?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent-induced conformational changes. For example, NMR may suggest a planar oxazolidinone ring, while SCXRD (as in ) reveals puckered geometries due to crystal packing forces. Hybrid approaches combining DFT calculations (e.g., Gaussian09) with experimental data are recommended. Validation against crystallographic torsion angles (e.g., β = 109.023° in ) ensures computational models reflect solid-state behavior .

What strategies enhance the utility of oxazolidinones as chiral auxiliaries in asymmetric catalysis?

Fluorous oxazolidinones ( ) improve recyclability via phase-separation techniques. Substituent engineering, such as introducing electron-withdrawing groups (e.g., trifluoromethyl in ), modulates steric and electronic effects to control enantioselectivity. Immobilization on resins ( ) via Mitsunobu coupling or nucleophilic displacement (e.g., Merrifield-Cl attachment) enables heterogeneous catalysis, with IR spectroscopy (C=O stretch at ~1749 cm⁻¹) monitoring functional group integrity .

How are oxazolidinone derivatives analyzed in complex biological matrices?

Derivatization with agents like 2-nitrobenzaldehyde (2-NBA) enhances detectability in LC-MS/MS. For example, details the formation of NP-AOZ (3-[(E)-(2-Nitrobenzylidene)amino]-1,3-oxazolidin-2-one), which is quantified using collision-induced dissociation (CID) fragments. Method validation follows ICH guidelines, emphasizing linearity (R² > 0.99) and recovery rates (85–115%) in spiked samples .

What computational tools support the design of oxazolidinone-based inhibitors or catalysts?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) predict binding affinities and stability. For instance, ’s Tedizolid isomer was likely optimized using ligand-protein interaction maps. QSAR models correlate substituent effects (e.g., fluorine in ) with bioactivity, while ORTEP-3 ( ) visualizes steric clashes in crystal structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.